molecular formula C12H12Cl2N2O B2489060 2-(3,4-Dichlorophenyl)-2-(morpholin-4-yl)acetonitrile CAS No. 66549-47-1

2-(3,4-Dichlorophenyl)-2-(morpholin-4-yl)acetonitrile

Cat. No.: B2489060
CAS No.: 66549-47-1
M. Wt: 271.14
InChI Key: DBRNQEMYPUOCCJ-UHFFFAOYSA-N
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Description

2-(3,4-Dichlorophenyl)-2-(morpholin-4-yl)acetonitrile is an organic compound characterized by the presence of a dichlorophenyl group and a morpholinyl group attached to an acetonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-Dichlorophenyl)-2-(morpholin-4-yl)acetonitrile typically involves the reaction of 3,4-dichlorobenzaldehyde with morpholine in the presence of a suitable catalyst to form an intermediate. This intermediate is then subjected to a cyanation reaction to introduce the nitrile group, resulting in the formation of the target compound. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and may require heating to facilitate the reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and optimized reaction conditions can enhance yield and purity while minimizing waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Dichlorophenyl)-2-(morpholin-4-yl)acetonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.

    Substitution: The dichlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic or acidic conditions.

Major Products Formed

    Oxidation: Oxidized derivatives such as carboxylic acids or ketones.

    Reduction: Primary amines or other reduced forms.

    Substitution: Substituted derivatives with various functional groups.

Scientific Research Applications

2-(3,4-Dichlorophenyl)-2-(morpholin-4-yl)acetonitrile has several scientific research applications, including:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new therapeutic agents, particularly in the treatment of neurological disorders and cancer.

    Materials Science: The compound is explored for its use in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.

    Biological Studies: Researchers study its interactions with biological targets to understand its mechanism of action and potential as a biochemical tool.

Mechanism of Action

The mechanism of action of 2-(3,4-Dichlorophenyl)-2-(morpholin-4-yl)acetonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in cellular signaling pathways, ultimately affecting biological processes such as cell proliferation, apoptosis, or neurotransmission.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3,4-Dichlorophenyl)-2-(piperidin-4-yl)acetonitrile
  • 2-(3,4-Dichlorophenyl)-2-(pyrrolidin-4-yl)acetonitrile
  • 2-(3,4-Dichlorophenyl)-2-(azepan-4-yl)acetonitrile

Uniqueness

2-(3,4-Dichlorophenyl)-2-(morpholin-4-yl)acetonitrile is unique due to the presence of the morpholinyl group, which imparts distinct physicochemical properties and biological activity. Compared to similar compounds with different cyclic amines, this compound may exhibit different binding affinities, selectivity, and pharmacokinetic profiles, making it a valuable candidate for specific applications in medicinal chemistry and materials science.

Properties

IUPAC Name

2-(3,4-dichlorophenyl)-2-morpholin-4-ylacetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12Cl2N2O/c13-10-2-1-9(7-11(10)14)12(8-15)16-3-5-17-6-4-16/h1-2,7,12H,3-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBRNQEMYPUOCCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(C#N)C2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

A mixture of 3,4-dichlorobenzaldehyde, p-toluenesulfonic acid, morpholine and sodium cyanide in tetrahydrofuran is reacted to give α-(3,4-dichlorophenyl)-4-morpholineacetonitrile.
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Synthesis routes and methods II

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